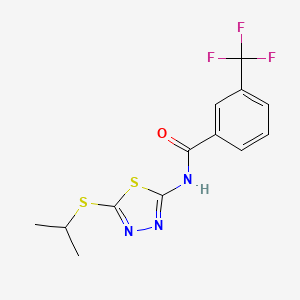

![molecular formula C26H27N5O2 B3009846 N-([1,1'-biphenyl]-2-yl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide CAS No. 1172258-29-5](/img/structure/B3009846.png)

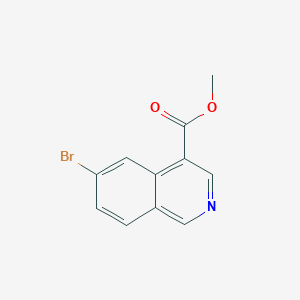

N-([1,1'-biphenyl]-2-yl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-([1,1'-biphenyl]-2-yl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide" is a complex organic molecule that appears to be related to a family of compounds with various biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as pyrazole derivatives and propanamides, which are known to exhibit a range of biological activities including herbicidal, sedative, anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating effects .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of specific precursors such as pyrazole derivatives with other chemical entities. For example, the synthesis of N-substituted propanamides has been described through reactions involving aromatic primary amines . Similarly, the synthesis of a thiadiazolopyrimidin compound was achieved using bromine as a cyclic reagent . These methods suggest that the synthesis of the compound would likely involve multiple steps, including the formation of the pyrazole ring followed by subsequent functionalization to introduce the biphenyl and dihydropyrimidinyl groups.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction. For instance, the crystal structure of a thiadiazolopyrimidin compound was determined, providing insights into its three-dimensional conformation and the arrangement of its atoms in space . This information is crucial for understanding the interaction of such compounds with biological targets, which is often dependent on the precise three-dimensional shape of the molecule.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes their ability to form complexes with metals, as seen in the case of palladium(II) chloride complexes with pyrazol-1-yl)propanamide derivatives . These reactions are important for the development of new materials and catalysts. The reactivity of the compound could similarly be explored for potential applications in medicinal chemistry or materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the crystallographic data provided for a thiadiazolopyrimidin compound includes its density and molecular weight, which are essential parameters for the formulation and application of these compounds . The biological activities of these compounds, such as herbicidal and sedative effects, are also a direct result of their chemical properties .

Applications De Recherche Scientifique

Synthesis and Evaluation in Antimicrobial Activities

Research has explored the use of this compound in the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives, highlighting its utility in generating compounds with moderate antimicrobial activity. This demonstrates its potential as a precursor in developing antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).

Development of Insecticidal and Antibacterial Agents

Another study focused on the synthesis of pyrimidine-linked pyrazole heterocyclics, which were evaluated for their insecticidal and antibacterial potential. These compounds, prepared using microwave irradiation, showed promise against certain pests and bacteria, suggesting applications in agricultural pest control and bacterial infection management (Deohate & Palaspagar, 2020).

Herbicidal Activity

The compound has also been used in the synthesis of novel propanamides incorporating pyrimidine and 1,3,4-thiadiazole rings, displaying moderate to good selective herbicidal activity. This indicates its potential in the development of selective herbicides for weed management in agriculture (Liu & Shi, 2014).

Anticancer Activity Exploration

Further research has involved the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, tested for their antitumor activity on the MCF-7 human breast adenocarcinoma cell line. Several compounds exhibited significant inhibitory activity, highlighting the compound's role in developing potential anticancer agents (Abdellatif et al., 2014).

Propriétés

IUPAC Name |

3-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-N-(2-phenylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O2/c1-16-17(2)27-26(29-25(16)33)31-19(4)21(18(3)30-31)14-15-24(32)28-23-13-9-8-12-22(23)20-10-6-5-7-11-20/h5-13H,14-15H2,1-4H3,(H,28,32)(H,27,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAUNHKQIJGUHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)N2C(=C(C(=N2)C)CCC(=O)NC3=CC=CC=C3C4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([1,1'-biphenyl]-2-yl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

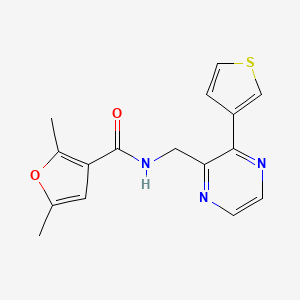

![N'-(5-Chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B3009763.png)

![3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3009767.png)

![3,4-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B3009774.png)

![2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3009776.png)

![6-Amino-2-[4-(tert-butyl)phenyl]chromen-4-one](/img/structure/B3009781.png)

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B3009784.png)

![6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine](/img/structure/B3009785.png)